lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a lithium ion coordinated to a thiazole ring system The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiolan-2-yl Group: The thiolan-2-yl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Coordination with Lithium Ion: The final step involves the coordination of the synthesized thiazole derivative with lithium ions, typically achieved by reacting the thiazole compound with a lithium salt in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Substituted Thiazoles: From substitution reactions.
Scientific Research Applications
Lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(2-{[(pentan-3-yl)amino]-1,3-thiazol-4-yl)acetate
- Lithium(1+) ion 2-(2-{[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl)acetate
Uniqueness
Lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the thiolan-2-yl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJGTORMVVEPO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(SC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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